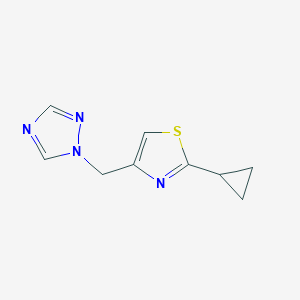

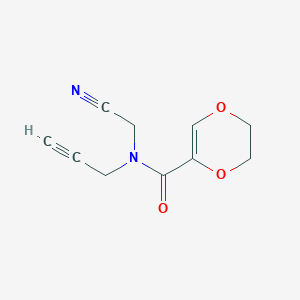

![molecular formula C11H7ClF3N5O2 B2798551 N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine CAS No. 450345-38-7](/img/structure/B2798551.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Pyrimidine N-oxides and Oxidation Studies

Studies have investigated the oxidation of pyrimidine derivatives, revealing products like 4, 6-diamino-5-nitropyrimidin-2-ol, 5-nitropyrimidine-4, 6-diamine, and others, demonstrating the compound's utility in detailed chemical analysis and synthesis (Cowden & Jacobson, 1980).

Synthesis of Complex Molecules

The compound is used in the synthesis of complex molecules such as tetrahydropteridine C6-stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid, showcasing its role in the creation of biologically significant compounds (Bailey, Chandrasekaran & Ayling, 1992).

Development of Soluble Polyimides

Research has focused on synthesizing soluble polyimides with trifluoromethyl pendent groups using this compound as a starting material, highlighting its importance in the development of new polymeric materials (Kim et al., 2013).

Novel Polyimides Derivation

This compound has been used in the synthesis of novel fluorinated aromatic diamine monomers, contributing to the creation of new fluorine-containing polyimides, vital for advanced material science applications (Yin et al., 2005).

Antiproliferative Activity Studies

It serves as a precursor in synthesizing compounds like 2,6-diamino-9-benzyl-9-deazapurine, which are evaluated for their antiproliferative activities, indicating its significance in medicinal chemistry (Otmar et al., 2004).

作用機序

Target of Action

The primary target of N4-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair .

Mode of Action

It is believed to interact with its target, thymidylate synthase, and inhibit its function . This inhibition could lead to a decrease in the synthesis of dTMP, thereby affecting DNA replication and repair .

Biochemical Pathways

The compound’s action primarily affects the DNA synthesis pathway by inhibiting Thymidylate synthase . This inhibition disrupts the conversion of deoxyuridine monophosphate (dUMP) to dTMP, a critical step in DNA synthesis . The downstream effects of this disruption could include impaired DNA replication and repair, leading to cell cycle arrest and potentially cell death .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the compound’s bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would likely include disrupted DNA synthesis , leading to cell cycle arrest and potentially cell death . These effects could be beneficial in the context of cancer treatment, where the goal is often to halt the proliferation of cancer cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N4-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target . .

特性

IUPAC Name |

4-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N5O2/c12-6-2-1-5(11(13,14)15)3-7(6)19-10-8(20(21)22)9(16)17-4-18-10/h1-4H,(H3,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQDIKJGNMFIGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC2=NC=NC(=C2[N+](=O)[O-])N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

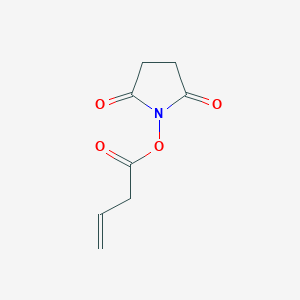

![5-Methyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2798472.png)

![2-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2798475.png)

![2-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2798483.png)

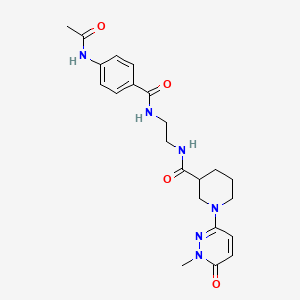

![3-{3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2798484.png)

![(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride](/img/structure/B2798487.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2798490.png)